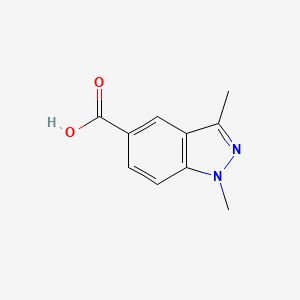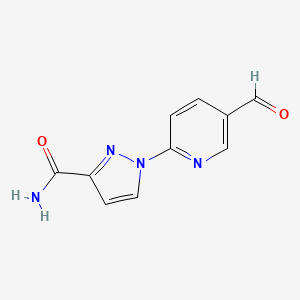
1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide, also known as FPYPC, is a chemical compound with potential applications in scientific research. This compound has gained attention in recent years due to its unique properties and potential uses in various fields of research.
Applications De Recherche Scientifique
1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide is in the development of new drugs for the treatment of various diseases. 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide has been shown to exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Additionally, 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide has been shown to exhibit inhibitory activity against certain receptors, including the adenosine A3 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide are still being studied, but preliminary research suggests that this compound may have a wide range of effects on various systems in the body. For example, 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide has been shown to exhibit neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide for lab experiments is its relatively simple synthesis method. Additionally, 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide exhibits potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development. However, there are also some limitations to using 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide in lab experiments. For example, the mechanism of action of 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide is not fully understood, which may complicate its use in certain experiments. Additionally, 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide may exhibit off-target effects, which could affect the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide. One area of research could focus on the development of new drugs based on the structure of 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide. Additionally, more research is needed to fully understand the mechanism of action of 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide and its effects on various systems in the body. Finally, future research could investigate the potential applications of 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide in the treatment of various diseases, including pain, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a promising compound with potential applications in various fields of scientific research. The synthesis method is relatively simple, and the compound exhibits potent inhibitory activity against certain enzymes and receptors. While there are some limitations to using 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide in lab experiments, the potential applications of this compound make it an exciting area of research for the future.
Propriétés
IUPAC Name |
1-(5-formylpyridin-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-10(16)8-3-4-14(13-8)9-2-1-7(6-15)5-12-9/h1-6H,(H2,11,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKKLUHYTUEPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)N2C=CC(=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide | |
CAS RN |
1503152-81-5 | |
| Record name | 1-(5-formylpyridin-2-yl)-1H-pyrazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



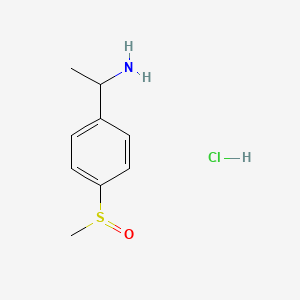
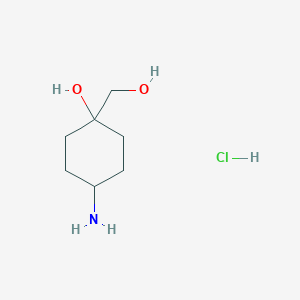
![2-[(2,2-Difluoroethyl)carbamoyl]acetic acid](/img/structure/B3391172.png)
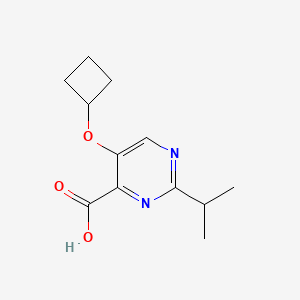

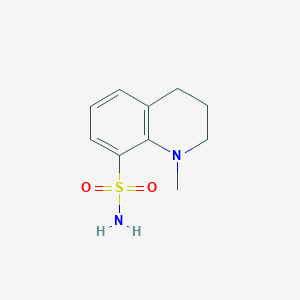
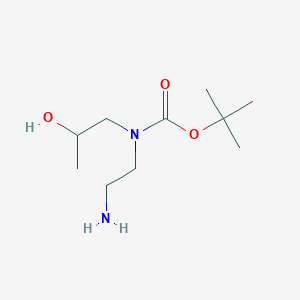
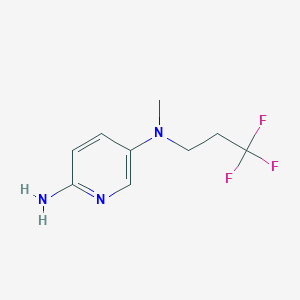

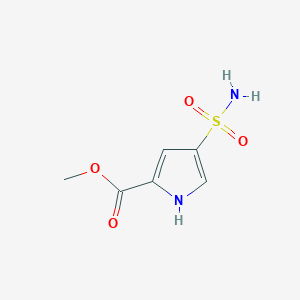

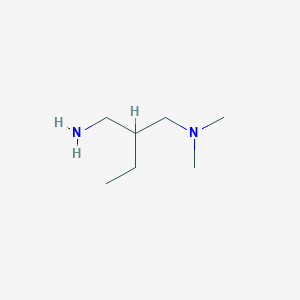
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B3391231.png)
